



Application Notes: Encorafenib Treatment in 3D Organoid Cultures

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Introduction

Three-dimensional (3D) organoid technology represents a paradigm shift in preclinical research, providing a physiologically relevant in vitro model that bridges the gap between traditional 2D cell cultures and in vivo animal models.[1][2][3] Patient-derived organoids (PDOs), in particular, have emerged as a powerful tool in oncology.[4][5] These self-organizing structures can be grown from patient tumor tissue and are known to recapitulate the genetic, morphological, and pathophysiological characteristics of the original tumor.[4][6] This makes them an invaluable platform for studying tumor biology, screening therapeutic compounds, and advancing personalized medicine.[1][6][7]

Encorafenib is a potent and highly selective small-molecule inhibitor of the BRAF kinase.[8] Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a key cascade that promotes cell proliferation and survival.[9][10][11] The BRAF V600E mutation is a known oncogenic driver in a significant subset of colorectal cancers (CRC), melanomas, and other malignancies.

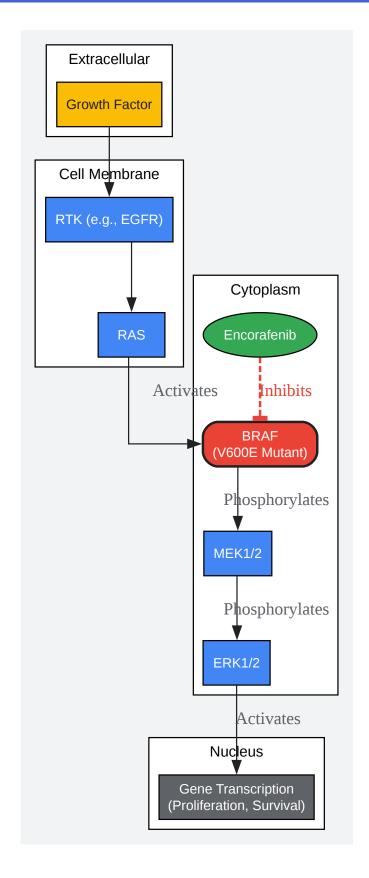
This document provides detailed protocols for utilizing patient-derived colorectal cancer organoids to evaluate the efficacy of Encorafenib. It covers the establishment of PDO cultures, methodology for drug treatment and viability assessment, and protocols for downstream molecular analysis to confirm the drug's mechanism of action.



Mechanism of Action: The MAPK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating fundamental processes like cell growth, differentiation, and survival.[10] In cancers harboring the BRAF V600E mutation, the BRAF kinase is constitutively active, leading to persistent downstream signaling irrespective of upstream signals from receptor tyrosine kinases (RTKs) and RAS.[8][11] This uncontrolled signaling drives tumor proliferation. Encorafenib specifically targets and inhibits the activity of the mutated BRAF V600E protein, thereby blocking the downstream phosphorylation of MEK and ERK and inhibiting tumor cell growth.[9] Preclinical studies have shown that combining Encorafenib with inhibitors of other pathway components, such as MEK (e.g., Binimetinib) or EGFR (e.g., Cetuximab), can enhance anti-tumor activity and overcome potential resistance mechanisms.[9][10][12][13]





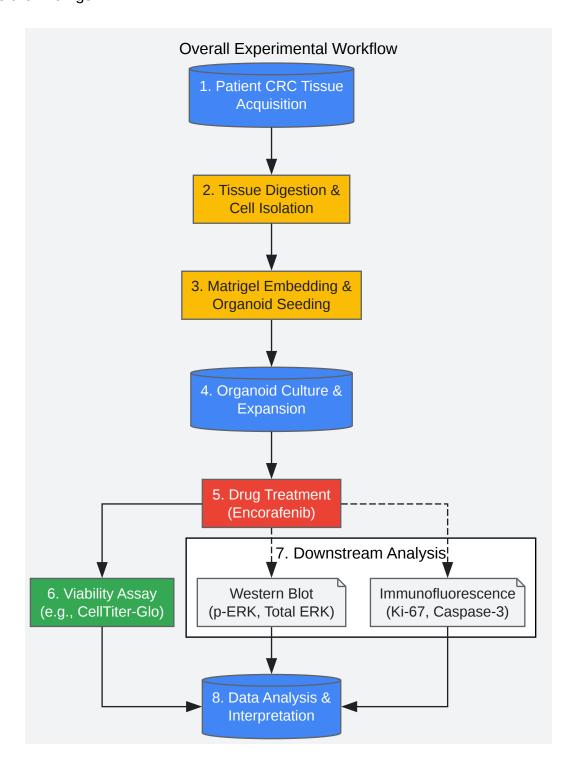
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Figure 1. Encorafenib's inhibition of the MAPK/ERK signaling pathway.



Experimental Workflow Overview

The overall process involves establishing organoids from patient tissue, expanding the cultures, performing high-throughput drug screening, and conducting downstream analyses to validate the findings.



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Figure 2. Workflow from patient tissue to data analysis.

Protocols

Protocol 1: Establishment and Culture of Patient-Derived Colorectal Cancer (CRC) Organoids

This protocol details the generation of organoids from fresh colorectal cancer tissue specimens. [4][14][15][16]

Materials:

- Fresh tumor tissue in Tissue Collection Medium (DMEM/F12, 1% Pen/Strep, 50 μg/mL gentamicin) on ice.
- Digestion Buffer: DMEM/F12 with 1 mg/mL Collagenase IV and 10 μM Y-27632.
- Washing Medium: Advanced DMEM/F12.
- Basement Membrane Extract (BME), such as Matrigel®, thawed on ice.
- Organoid Growth Medium (see Table 1 for formulation).
- Sterile cell culture plates, conical tubes, scalpels, and pipettes.

- Tissue Preparation: In a sterile petri dish on ice, wash the tumor tissue 3-5 times with cold Washing Medium to remove excess blood and debris.
- Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
- Digestion: Transfer the minced tissue into a 15 mL conical tube containing 5 mL of Digestion Buffer.
- Incubate the tube in a 37°C water bath for 30-60 minutes, mixing by inversion every 15 minutes, until the tissue is dissociated.
- Neutralize the digestion by adding an equal volume of cold Washing Medium.



- Centrifuge the suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
- Cell Embedding: Resuspend the cell pellet in the required volume of ice-cold BME (typically 40-50 μL per well of a 24-well plate).
- Carefully dispense 40 μL droplets of the BME-cell suspension into the center of pre-warmed 24-well plate wells.
- Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME domes to polymerize.
- Culture: Gently add 500 μ L of pre-warmed Organoid Growth Medium to each well, avoiding disruption of the dome.
- Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Organoids should become visible within 7-14 days.
- Passaging: Once organoids are dense and have dark lumens, they should be passaged.
 Mechanically disrupt the domes, collect the organoids, and centrifuge. Break them into smaller fragments by pipetting before re-embedding in fresh BME.

Protocol 2: Encorafenib Treatment and Viability Assessment

This protocol describes a high-throughput method for assessing organoid viability after drug treatment using a luminescence-based ATP assay.[17][18][19][20]

Materials:

- · Established organoid cultures.
- Encorafenib powder.
- DMSO (for drug dissolution).
- White-walled, clear-bottom 96-well plates.
- CellTiter-Glo® 3D Cell Viability Assay kit.



Luminometer.

- Drug Preparation: Prepare a high-concentration stock solution of Encorafenib (e.g., 10 mM) in DMSO. Store aliquots at -20°C. Prepare serial dilutions in Organoid Growth Medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose (e.g., 0.1%).
- Organoid Seeding: Harvest and mechanically dissociate organoids into small fragments.
 Count the fragments and seed them in BME domes in a 96-well plate (e.g., ~100 fragments in a 10 μL dome per well).[17]
- Allow organoids to form for 2-3 days.
- Drug Treatment: Remove the existing medium and add 100 μL of medium containing the appropriate Encorafenib concentration or vehicle control to each well.
- Incubate for 72 hours at 37°C and 5% CO₂.[17]
- Viability Assay (CellTiter-Glo® 3D):
 - Equilibrate the 96-well plate and the assay reagent to room temperature for 30 minutes.
 - Add 100 μL of CellTiter-Glo® 3D reagent to each well.
 - Mix vigorously on a plate shaker for 5 minutes to lyse the cells and break up the BME dome.
 - Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings of the drug-treated wells to the vehicle control wells to determine the percent viability. Plot the results to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).



Protocol 3: Downstream Molecular Analysis

This protocol confirms that Encorafenib inhibits the MAPK pathway by measuring the phosphorylation of ERK.[21][22][23]

Materials:

- Treated organoid cultures.
- Organoid Harvesting Solution or Cell Recovery Solution.
- RIPA Lysis Buffer with protease and phosphatase inhibitors.
- Primary antibodies (anti-p-ERK1/2, anti-Total-ERK1/2, anti-GAPDH).
- HRP-conjugated secondary antibodies.
- SDS-PAGE gels, transfer apparatus, and ECL detection reagents.

- Harvesting: Treat organoids with Encorafenib for a shorter duration (e.g., 6-24 hours) to capture signaling changes.
- Depolymerize the BME by adding ice-cold Harvesting Solution and incubating on ice with gentle shaking for 30-60 minutes.
- Collect the released organoids and centrifuge at 500 x g for 5 minutes at 4°C.
- Protein Extraction: Wash the pellet with cold PBS and lyse by adding RIPA buffer. Incubate on ice for 30 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
- Determine protein concentration using a BCA assay.
- Western Blot:



- Separate 20-30 μg of protein per sample on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Analysis: Quantify band intensities. A decrease in the p-ERK/Total-ERK ratio in Encorafenibtreated samples confirms pathway inhibition.

This protocol visualizes cellular responses like proliferation (Ki-67) and apoptosis (cleaved Caspase-3) within the 3D organoid structure.[24][25][26][27]

Materials:

- Treated organoid cultures in chamber slides or 96-well plates.
- 4% Paraformaldehyde (PFA) for fixation.
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).
- Blocking Buffer (e.g., 5% goat serum in PBS).
- Primary antibodies (anti-Ki-67, anti-cleaved Caspase-3).
- Fluorophore-conjugated secondary antibodies.
- DAPI for nuclear counterstaining.
- Confocal microscope.



- Fixation: Carefully remove the culture medium and wash the organoids with PBS. Fix with 4% PFA for 30-60 minutes at room temperature.[24]
- Permeabilization: Wash 3x with PBS. Permeabilize with Permeabilization Buffer for 20-30 minutes.
- Blocking: Wash 3x with PBS. Block with Blocking Buffer for 1-2 hours at room temperature.
 [26][27]
- Primary Antibody: Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
- Secondary Antibody: Wash 3x with PBS. Incubate with corresponding secondary antibodies (kept in the dark) for 1-2 hours at room temperature.[27]
- Counterstain: Wash 3x with PBS. Stain with DAPI (5 μg/mL in PBS) for 15-20 minutes. [24]
- Mounting and Imaging: Wash 3x with PBS. Mount with an appropriate mounting medium and image using a confocal microscope.
- Analysis: Quantify the percentage of Ki-67 positive (proliferating) cells and cleaved Caspase-3 positive (apoptotic) cells relative to the total number of cells (DAPI).

Data Presentation and Expected Outcomes

Quantitative data from drug screening assays should be structured for clear comparison.

Table 1: Representative IC50 Values for Encorafenib in CRC Organoids



| Organoid Line | BRAF Status | KRAS Status | Encorafenib IC50 (nM) | Encorafenib + Cetuximab IC50 (nM) |
|---------------|--------------|-------------|--------------------------|---|
| PDO-1 | V600E Mutant | Wild-Type | 15.5 | 4.2 |
| PDO-2 | V600E Mutant | Wild-Type | 28.1 | 7.9 |
| PDO-3 | Wild-Type | G12D Mutant | > 10,000 | > 10,000 |
| PDO-4 | Wild-Type | Wild-Type | > 10,000 | 8,500 |

Note: Data are hypothetical but representative of expected results. BRAF V600E mutant organoids are expected to be sensitive to Encorafenib, while wild-type organoids are resistant. [13][28] Combination with an EGFR inhibitor may enhance sensitivity.

Table 2: Expected Outcomes of Downstream Molecular Analyses

| Analysis | Marker | Control (Vehicle) | Encorafenib Treatment | Expected Result |
|-----------------|--------------------------|----------------------|--------------------------|--|
| Western Blot | p-ERK / Total ERK | High Ratio | Low Ratio | Confirms MAPK pathway inhibition. |
| Immunofluoresce | Ki-67 (% positive cells) | High | Low | Indicates decreased proliferation. |

| Immunofluorescence | Cleaved Caspase-3 (% positive cells) | Low | High | Indicates induction of apoptosis. |

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